molecular formula C15H21NO B1464122 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol CAS No. 1561218-46-9

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol

Cat. No. B1464122
CAS RN: 1561218-46-9
M. Wt: 231.33 g/mol
InChI Key: IOOAFNHLWLQSMN-XBXARRHUSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” is likely a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several publications .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” likely contains this piperidine structure as a part of its molecular structure.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Drug Development

Piperidine derivatives, such as “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new anticancer drugs .

Antimicrobial Applications

Piperidine derivatives are also being utilized as antimicrobial agents . “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially be used in the development of new antimicrobial drugs .

Analgesic Applications

Piperidine derivatives are being utilized as analgesic agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new analgesic drugs .

Anti-inflammatory Applications

Piperidine derivatives are being utilized as anti-inflammatory agents . “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially be used in the development of new anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new antipsychotic drugs .

Mechanism of Action

While the specific mechanism of action for “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” is not mentioned in the search results, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidine and its derivatives continue to be a vital fundament in the production of drugs . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-13-15-9-5-11-16(12-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOAFNHLWLQSMN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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